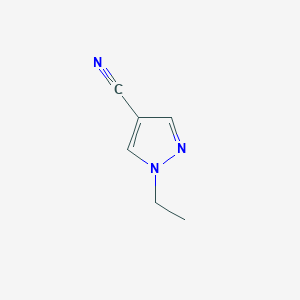
1-ethyl-1H-pyrazole-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-1H-pyrazole-4-carbonitrile is a heterocyclic compound with the molecular formula C6H7N3 It features a pyrazole ring substituted with an ethyl group at the 1-position and a cyano group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Ethyl-1H-pyrazole-4-carbonitrile can be synthesized through a one-pot condensation reaction. This involves the reaction of pyrazole-4-aldehydes with hydroxylamine hydrochloride to form the corresponding oxime, which is then dehydrated using a catalytic amount of orthophosphoric acid . Another method involves the cyclo-condensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine using alumina–silica-supported manganese dioxide as a recyclable catalyst in water .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is encouraged to enhance the sustainability and efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Ethyl-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions.
Cycloaddition Reactions: The pyrazole ring can engage in [3+2] cycloaddition reactions with alkynes to form substituted pyrazoles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate can be used for oxidation reactions.
Reduction: Lithium aluminum hydride is commonly used for reduction reactions.
Substitution: Sodium hydride or other strong bases can facilitate substitution reactions.
Major Products:
Oxidation Products: Oxidation can yield carboxylic acids or other oxidized derivatives.
Reduction Products: Reduction typically produces amines or other reduced forms.
Substitution Products: Substitution reactions can yield various substituted pyrazoles depending on the nucleophile used.
Applications De Recherche Scientifique
1-Ethyl-1H-pyrazole-4-carbonitrile has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the development of bioactive molecules with potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug discovery.
Industry: It finds applications in the production of polymers, catalysts, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-ethyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structural modifications. The exact molecular targets and pathways are subject to ongoing research and may vary based on the specific application .
Comparaison Avec Des Composés Similaires
- 1-Phenyl-1H-pyrazole-4-carbonitrile
- 1-Methyl-1H-pyrazole-4-carbonitrile
- 5-Amino-1H-pyrazole-4-carbonitrile
Uniqueness: 1-Ethyl-1H-pyrazole-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl group at the 1-position and cyano group at the 4-position differentiate it from other pyrazole derivatives, making it a valuable compound for targeted synthesis and application .
Propriétés
IUPAC Name |
1-ethylpyrazole-4-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3/c1-2-9-5-6(3-7)4-8-9/h4-5H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCVYEGXBMMZIET-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














